molecular formula C14H15F2NO4 B3008871 Diethyl 2-[(2,5-difluoroanilino)methylene]malonate CAS No. 185010-73-5

Diethyl 2-[(2,5-difluoroanilino)methylene]malonate

Cat. No.: B3008871
CAS No.: 185010-73-5
M. Wt: 299.274
InChI Key: RCXSBFIKKCPQEK-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-difluoroanilino)methylene]malonate is an organic compound with the molecular formula C14H15F2NO4 It is a derivative of malonic acid and features a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(2,5-difluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-difluoroaniline. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-difluoroanilino)methylene]malonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The difluoroaniline moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Condensation: Reagents like acetic anhydride or acetyl chloride can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce diethyl malonate and 2,5-difluoroaniline.

Scientific Research Applications

Diethyl 2-[(2,5-difluoroanilino)methylene]malonate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 2-[(2,5-difluoroanilino)methylene]malonate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoroaniline moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to improved pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in various organic synthesis reactions.

    2,5-Difluoroaniline: A precursor in the synthesis of Diethyl 2-[(2,5-difluoroanilino)methylene]malonate, with applications in the production of agrochemicals and pharmaceuticals.

    Ethyl 2-cyano-3,3-difluoroacrylate: Another difluoro-containing compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of the malonate ester and difluoroaniline moieties. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Biological Activity

Diethyl 2-[(2,5-difluoroanilino)methylene]malonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and research findings.

This compound has the following molecular formula:

  • Molecular Formula : C13H14F2N2O4
  • Molecular Weight : 302.25 g/mol

The structure includes a malonate moiety and a difluoroaniline group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. The difluoroaniline moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways related to inflammation and tumor growth.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Anticancer Activity

Preliminary studies suggest that this compound has potential anticancer effects. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cell lines
Enzyme inhibitionInhibited specific inflammatory enzymes

Case Studies

  • Anti-inflammatory Study :
    • In a controlled laboratory setting, this compound was administered to macrophage cell cultures. Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting potent anti-inflammatory activity.
  • Anticancer Research :
    • A study involving breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Research Findings

Several studies have investigated the structure-activity relationship (SAR) of similar compounds. The presence of fluorine atoms in the aniline ring appears crucial for enhancing biological activity. Modifications to the malonate moiety also affect potency and selectivity against various biological targets.

Properties

IUPAC Name

diethyl 2-[(2,5-difluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSBFIKKCPQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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